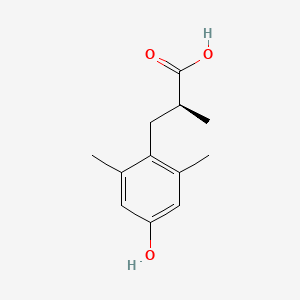

(S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid

Description

(S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid is a chiral organic compound characterized by a substituted phenyl ring and a propionic acid backbone. The phenyl ring features hydroxyl (-OH) and two methyl (-CH₃) groups at the 4-, 2-, and 6-positions, respectively, while the propionic acid chain includes a methyl substituent at the second carbon. The stereochemistry (S-configuration) at the chiral center may influence its biological activity, solubility, and pharmacokinetic properties, as enantiomers often exhibit distinct interactions with biological targets .

Properties

IUPAC Name |

(2S)-3-(4-hydroxy-2,6-dimethylphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-7-4-10(13)5-8(2)11(7)6-9(3)12(14)15/h4-5,9,13H,6H2,1-3H3,(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPITBJXYYCDEQ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C)C(=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@H](C)C(=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363728 | |

| Record name | (S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332186-76-2 | |

| Record name | (S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Details

- Starting Materials : 4-hydroxy-2,6-dimethylbenzaldehyde and methyltrimethylsilyl dimethylketene acetal.

- Solvent : Dimethylformamide (DMF).

- Conditions : Reaction at 80°C for 18 hours.

- Workup :

- Addition of distilled water and ethyl acetate to separate layers.

- Dehydration using sodium sulfate ($$Na2SO4$$).

- Purification via filtration and condensation.

Outcome

This method yields derivatives such as methyl esters, which can be further hydrolyzed to obtain the free acid form.

Saponification of Methyl Esters

Another pathway involves saponification of methyl esters derived from ketene acetal reactions:

Reaction Details

- Starting Material : Methyl ester derivative.

- Reagents : Sodium hydroxide ($$NaOH$$) in aqueous solution.

- Conditions : Room temperature stirring for several hours.

- Workup :

- Acidification using hydrochloric acid ($$HCl$$).

- Extraction with ethyl acetate.

- Drying over $$Na2SO4$$ and recrystallization.

Outcome

This process ensures conversion of the ester group into the carboxylic acid functionality, yielding this compound.

Azide Coupling Method

For advanced modifications, azide coupling can be employed to introduce functional groups:

Reaction Details

- Intermediate Generation : Preparation of azides from hydrazides using sodium nitrite ($$NaNO_2$$) in acidic conditions.

- Final Reaction :

- Azide reacts with amines in ethyl acetate at low temperatures ($$-5°C$$).

- Gradual warming to room temperature over several hours.

Outcome

This method allows for functionalization while maintaining stereochemical integrity.

Use of Chiral Catalysts

Chiral catalysts or auxiliaries can be employed to ensure stereoselectivity during synthesis:

Reaction Details

Outcome

This approach is particularly useful for large-scale production where enantiomeric purity is critical.

Data Table: Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxy group can undergo nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Alkyl halides, acid chlorides, or anhydrides in the presence of a base like pyridine.

Major Products

Oxidation: 3-(4-Oxo-2,6-dimethyl-phenyl)-2-methyl-propionic acid.

Reduction: 3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propanol.

Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of (S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid as a promising compound in the development of anticancer agents. Research indicates that derivatives of this compound can act as histone deacetylase inhibitors (HDACIs), which are crucial in cancer therapy due to their role in regulating gene expression associated with cancer cell proliferation.

- Case Study : A series of compounds synthesized based on structure modifications of related compounds showed significant antiproliferative activity against various cancer cell lines, including HeLa and HCT-116 cells. The IC50 values for some derivatives were reported to be as low as 0.69 μM, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin (IC50: 2.29 μM) .

2. Structure-Activity Relationship Studies

The structural modifications of this compound have been explored to enhance its biological activity. The introduction of various functional groups has been shown to improve the inhibitory effects on cancer cell proliferation and apoptosis.

- Research Findings : Modifications that maintain the core structure while varying substituents at specific positions have yielded compounds with improved selectivity and potency against cancer cells. These findings are pivotal for the rational design of new anticancer agents that can overcome resistance mechanisms in tumor cells .

Cosmetic Applications

1. Skin Care Formulations

The compound has also been investigated for its potential use in cosmetic formulations due to its antioxidant properties and ability to enhance skin health.

- Formulation Development : Studies have shown that incorporating this compound into topical formulations can improve skin hydration and reduce oxidative stress on skin cells. This application is particularly relevant for products aimed at anti-aging and skin repair .

| Ingredient | Function | Benefits |

|---|---|---|

| This compound | Active Ingredient | Antioxidant, skin hydrator |

| Soy Lecithin | Emulsifier | Enhances formulation stability |

| Phytantriol | Moisturizer | Improves skin hydration |

Mechanism of Action

The mechanism by which (S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds, while the carboxylic acid group can participate in ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The hydroxyl and methyl groups on the phenyl ring enhance solubility and modulate receptor binding. For example, 3-hydroxy-4-methoxycinnamic acid’s methoxy group improves stability in lipid-rich environments, while the target compound’s methyl groups may increase hydrophobicity .

- Stereochemistry : The (S)-enantiomer of the target compound likely exhibits distinct biological activity compared to its (R)-counterpart, as seen in chiral drugs like ibuprofen. highlights the importance of enantiomeric separation (e.g., using Chiralpak® OD) to isolate bioactive isomers .

- Synthetic Complexity : The target compound requires chiral synthesis techniques, whereas disinapoyl sucrose () involves esterification of natural cinnamic acid derivatives .

Physicochemical Properties

Biological Activity

(S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid, an organic compound with the molecular formula C₁₂H₁₆O₃ and a molecular weight of approximately 208.26 g/mol, has garnered attention for its potential biological activities. This compound is characterized by a chiral center, which contributes to its optical activity and biological relevance. The presence of a phenolic hydroxyl group and a branched propionic acid structure suggests several avenues for pharmacological applications, particularly in the fields of anti-inflammatory and antioxidant drug development.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₁₂H₁₆O₃

- Molecular Weight : 208.26 g/mol

- Chirality : The compound is optically active due to its chiral center.

The unique combination of functional groups in this compound allows it to interact with various biological targets, potentially influencing enzymatic activity and receptor binding.

Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects. Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests that it could modulate inflammatory pathways by inhibiting cyclooxygenase enzymes or other mediators involved in inflammation .

Antioxidant Activity

The presence of the hydroxyl group in the compound is indicative of potential antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals, thereby protecting cells from oxidative stress . This activity could make it a candidate for further studies in oxidative stress-related diseases.

While specific mechanisms for this compound remain largely unexplored, it is hypothesized that its biological effects may arise from its ability to form hydrogen bonds and engage in ionic interactions through its carboxylic acid group. These interactions could enhance its binding affinity to various enzymes or receptors involved in inflammatory and oxidative pathways .

Synthesis and Testing

A series of related compounds were synthesized based on modifications of the methyl ester derivatives of similar structures. Notably, these derivatives showed selective inhibition of colon cancer cell proliferation, indicating potential anticancer properties . The study reported IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL for different derivatives, suggesting that modifications can enhance biological activity significantly.

| Compound | IC50 (mg/mL) | Activity |

|---|---|---|

| 7a | 0.12 | Highest inhibitory activity on HCT-116 cells |

| 7g | 0.12 | Highest selectivity to TRAP1 |

| 7d | 0.81 | Lowest inhibitory activity |

These findings highlight the importance of structural modifications in enhancing the biological efficacy of compounds related to this compound.

Applications in Drug Development

Given its promising biological activities, this compound serves as a valuable lead compound in pharmaceutical research. Its potential applications include:

- Development of anti-inflammatory drugs .

- Exploration as an antioxidant agent .

- Investigation into anticancer properties , particularly through derivative synthesis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended to achieve high enantiomeric purity of (S)-3-(4-Hydroxy-2,6-dimethyl-phenyl)-2-methyl-propionic acid?

- Methodological Answer : Asymmetric synthesis using chiral catalysts or enzymatic resolution is preferred. For example, chiral auxiliaries or immobilized lipases can enforce stereochemical control during esterification or hydrolysis steps. Patents on analogous compounds highlight the use of enantiomerically pure starting materials and catalytic asymmetric hydrogenation . Characterization of intermediates via chiral HPLC (e.g., as in benzyl ester derivatives ) ensures enantiomeric excess ≥95%.

Q. Which spectroscopic techniques are optimal for structural confirmation and stereochemical analysis?

- Methodological Answer :

- 1H/13C NMR : Resolve substituent patterns on the aromatic ring (e.g., 2,6-dimethyl vs. 3,5-dimethyl isomers ).

- Circular Dichroism (CD) : Confirm (S)-configuration by comparing optical activity to known chiral standards.

- X-ray crystallography : Definitive proof of stereochemistry if single crystals are obtainable. Computational tools like ChemDraw (used in molecular design ) can predict spectral profiles for validation.

Q. How can researchers ensure compound stability during long-term storage for pharmacological assays?

- Methodological Answer : Store under inert gas (N2/Ar) at –20°C to minimize oxidation of the phenolic –OH group. Stability studies should monitor degradation via LC-MS, referencing protocols for similar hydroxy-phenylpropanoic acids, where organic degradation rates increase with temperature . Use stabilizers like ascorbic acid if aqueous solutions are required.

Advanced Research Questions

Q. How can discrepancies in reported bioactivity data for this compound be systematically addressed?

- Methodological Answer : Contradictions often arise from:

- Purity variability : Impurities in stereoisomers (e.g., R-configuration) may skew results. Validate enantiomeric purity using chiral columns .

- Assay conditions : Differences in solvent polarity (e.g., DMSO vs. ethanol) can alter solubility and activity. Standardize protocols across studies, as seen in pharmacological research guidelines .

- Metabolic interference : Use isotopic labeling (e.g., 13C or 2H) to track in vivo metabolism and distinguish parent compound effects from metabolites .

Q. What catalytic strategies improve yield in large-scale asymmetric synthesis?

- Methodological Answer :

- Organocatalysis : Proline-derived catalysts enable enantioselective α-methylation, critical for the (S)-configuration .

- Flow chemistry : Continuous reactors enhance reaction reproducibility and reduce byproducts, as demonstrated in green synthesis methodologies .

- Hybrid catalysis : Combine enzymatic resolution (e.g., esterase-mediated hydrolysis) with metal catalysts for step-economical routes.

Q. How can this compound be functionalized for use in polymeric drug-delivery systems?

- Methodological Answer :

- Esterification : Convert the –COOH group to a methyl ester for copolymerization with PEG or PLGA. Similar approaches are used for hydroxy-phenylpropanoic acid intermediates in polymer synthesis .

- Click chemistry : Introduce azide/alkyne handles for bioorthogonal conjugation to hydrogels. Validate release kinetics via HPLC under physiological conditions .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s antioxidant efficacy: How to resolve this?

- Methodological Answer :

- Standardize assays : Use DPPH/ABTS radical scavenging assays with controlled pH and temperature .

- Compare with reference antioxidants : Quercetin or Trolox as positive controls.

- Evaluate matrix effects : Organic degradation in wastewater studies underscores the need for fresh preparations to avoid false negatives.

Experimental Design Considerations

Q. Designing in vivo studies: What pharmacokinetic parameters should be prioritized?

- Methodological Answer :

- Bioavailability : Assess via oral/intravenous administration in rodent models, using LC-MS for plasma quantification .

- Half-life : Monitor metabolite formation (e.g., glucuronide conjugates) using tandem mass spectrometry.

- Tissue distribution : Radiolabel the compound (3H/14C) for autoradiography in target organs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.